Nipecotic acid is a component of the peptidoglycan layer in some bacterial cell walls []. Researchers use it to study bacterial growth, cell wall synthesis, and the impact of antibiotics that target peptidoglycan synthesis [, ]. By analyzing the incorporation of nipecotic acid into bacterial cell walls, scientists can gain insights into how these processes function and identify potential weaknesses for developing new antibiotics.
Nipecotic acid has been identified as a signaling molecule in some plant-microbe interactions []. Studies suggest it might play a role in attracting beneficial bacteria to plant roots, promoting plant growth, and enhancing resistance against pathogens [, ]. Researchers are exploring the potential of nipecotic acid as a biofertilizer or a tool for developing strategies to improve plant health and crop yields.
Nipecotic acid is structurally similar to certain neurotransmitters in the brain []. Researchers are investigating its potential role in neurological functions and its possible involvement in neurodegenerative diseases like Alzheimer's or Parkinson's [, ]. Studies are ongoing to determine if nipecotic acid plays a part in healthy brain function or contributes to disease progression.
Nipecotic acid, also known as piperidine-3-carboxylic acid, is a piperidinemonocarboxylic acid characterized by a carboxylic acid group at the 3-position of the piperidine ring. Its chemical formula is , and it has a molecular weight of approximately 129.16 g/mol . This compound has garnered attention due to its role as an inhibitor of gamma-aminobutyric acid (GABA) uptake, making it significant in neuropharmacology.
Nipecotic acid's primary mechanism of action involves inhibiting the reuptake of GABA by neurons and glial cells. GABA is the major inhibitory neurotransmitter in the central nervous system, responsible for calming nerve activity []. By preventing its reuptake, nipecotic acid allows GABA to remain active for a longer duration, leading to enhanced inhibitory neurotransmission [, ].
Nipecotic acid functions primarily as a GABA uptake inhibitor, impacting neurotransmission in the central nervous system. It mediates the transport of GABA along with sodium and chloride ions, playing a crucial role in the reuptake of GABA from synaptic clefts . Research indicates that nipecotic acid can act as a GABA agonist, activating GABAA-like channels and contributing to its pharmacological effects . Its ability to inhibit GABA uptake makes it a candidate for therapeutic applications in conditions such as epilepsy and anxiety disorders.
Several synthesis methods for nipecotic acid and its derivatives have been developed:
Nipecotic acid has potential applications in pharmacology, particularly in the development of drugs targeting neurological disorders. Its primary application lies in its role as a GABA uptake inhibitor, which may help manage conditions like epilepsy and anxiety by modulating neurotransmitter levels in the brain . Additionally, derivatives of nipecotic acid are being investigated for their potential use as antiepileptic agents due to their enhanced binding affinities for GABA transporters .
Interaction studies have revealed that nipecotic acid can effectively inhibit the activity of GABA transporters, specifically the sodium- and chloride-dependent GABA transporter 1 (SLC6A1). This interaction is crucial for understanding its pharmacodynamics and potential side effects when used clinically . Furthermore, research on nipecotic acid derivatives has shown promising results regarding their selectivity and potency compared to existing GABA transporter inhibitors like tiagabine .
Several compounds share structural or functional similarities with nipecotic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tiagabine | GABA uptake inhibitor | Approved antiepileptic drug |
| Guvacine | GABA uptake inhibitor | Similar mechanism but distinct structural features |
| 4-Aminobutyric Acid | Metabolite of GABA | Natural product with different pharmacological properties |
| Baclofen | GABA receptor agonist | Primarily acts on GABAB receptors |
Uniqueness of Nipecotic Acid: Unlike these compounds, nipecotic acid specifically targets the reuptake mechanisms of GABA transporters while also acting as an agonist for certain GABAA channels. Its ability to serve dual roles in neurotransmission modulation distinguishes it from other similar compounds.
Nipecotic acid, systematically known as piperidine-3-carboxylic acid, possesses the molecular formula C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol [1] [2] [3]. The compound is characterized by its six-membered saturated piperidine ring bearing a carboxylic acid functional group at the 3-position, which classifies it as a β-amino acid [1] [4] [2]. The International Union of Pure and Applied Chemistry name for this compound is piperidine-3-carboxylic acid, and it is assigned the Chemical Abstracts Service registry number 498-95-3 [1] [2] [3].
The molecular structure of nipecotic acid exhibits a single chiral center at the carbon bearing the carboxyl group (C-3 of the piperidine ring), which gives rise to two enantiomeric forms [5] [6] [7]. The racemic mixture, commonly referred to as (RS)-nipecotic acid or DL-nipecotic acid, is optically inactive and represents the most frequently encountered commercial form [1] [4] [2]. The individual enantiomers demonstrate distinct optical activities: the (R)-(-)-nipecotic acid enantiomer exhibits a specific rotation of [α]D = -3.0° to -6.5° (c=1, H₂O), while the (S)-(+)-nipecotic acid enantiomer shows [α]D = +3.0° to +6.5° (c=1, H₂O) [5] [6] [8].
The stereochemical configuration of nipecotic acid is critical for its biological activity. Research has demonstrated that the (R)-enantiomer exhibits significantly higher potency as a gamma-aminobutyric acid uptake inhibitor compared to the (S)-enantiomer [9] [10]. This enantioselectivity is particularly pronounced in studies involving rat brain preparations, where (R)-nipecotic acid demonstrates approximately four times greater potency than its optical antipode [11] [9].
The piperidine ring in nipecotic acid adopts a chair conformation, with the carboxylic acid group preferentially occupying the equatorial position [12] [13] [14]. This conformational preference is supported by nuclear magnetic resonance spectroscopy studies, which confirm that the carboxyl group maintains an equatorial orientation in both the neutral and zwitterionic forms of the molecule [14]. Variable temperature nuclear magnetic resonance experiments have revealed that the interconversion between chair conformations occurs with a free energy difference of ΔG(A-E) = 0.41 kcal/mol in aqueous solution [14].
Nipecotic acid belongs to a family of structurally related piperidine carboxylic acids that share common structural motifs but differ in the position of the carboxyl substituent and the degree of ring saturation. The most closely related compounds include pipecolic acid and guvacine, which provide valuable structural comparisons for understanding the structure-activity relationships within this chemical class.
Pipecolic acid, systematically named piperidine-2-carboxylic acid, shares the identical molecular formula C₆H₁₁NO₂ and molecular weight of 129.16 g/mol with nipecotic acid [15] [16] [17]. However, the critical structural difference lies in the position of the carboxylic acid functional group. While nipecotic acid bears the carboxyl group at the 3-position (β-position), pipecolic acid contains this functionality at the 2-position (α-position) [15] [18] [17]. This positional difference classifies pipecolic acid as an α-amino acid rather than a β-amino acid, fundamentally altering its biological properties and metabolic pathways [15] [19] [17].
The stereochemical properties of pipecolic acid also differ from those of nipecotic acid. Pipecolic acid exists predominantly as the (S)-stereoisomer in biological systems, with plasma concentrations showing a high proportion of L-isomers and relatively few D-isomers [17]. This contrasts with nipecotic acid, where both enantiomers can be found in various biological contexts, though the (R)-enantiomer demonstrates superior pharmacological activity [9] [10].
Guvacine, with the systematic name 1,2,5,6-tetrahydropyridine-3-carboxylic acid, represents another structurally related compound that shares the β-amino acid classification with nipecotic acid [20] [21]. However, guvacine possesses a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol, reflecting the presence of a double bond within the six-membered ring [20] [21]. This structural feature results in a partially unsaturated piperidine ring system, which significantly affects the compound's conformational flexibility and biological activity profile.
The presence of the double bond in guvacine constrains the ring system to a more planar geometry compared to the flexible chair conformations observed in both nipecotic acid and pipecolic acid [20]. This geometric constraint influences the spatial orientation of the carboxyl group and affects the compound's interaction with biological targets. Like nipecotic acid, guvacine functions as a gamma-aminobutyric acid reuptake inhibitor, though with distinct pharmacological properties [20] [21].
The ring conformation differences among these compounds significantly impact their biological activities. While nipecotic acid and pipecolic acid both adopt chair conformations, the specific orientation of their carboxyl groups relative to the ring nitrogen creates distinct three-dimensional molecular shapes [12] [13] [14]. Nipecotic acid's equatorial carboxyl orientation provides optimal spatial arrangement for interaction with gamma-aminobutyric acid transporters, whereas pipecolic acid's different substitution pattern directs it toward alternative metabolic pathways [15] [17] [9].
The crystallographic characterization of nipecotic acid and its derivatives has provided detailed insights into the molecular geometry and solid-state packing arrangements. The most comprehensive crystallographic study was conducted on nipecotic acid hydrochloride, which crystallizes in the monoclinic space group P 1 21 1 [12]. The unit cell parameters for this structure are a = 7.2545 Å, b = 7.2018 Å, c = 7.7886 Å, with angles α = 90°, β = 97.819°, and γ = 90°, resulting in a cell volume of 403.14 ų [12]. The structure was determined at 173 K with a final R-factor of 0.0225, indicating high-quality crystallographic data [12].
In the crystal structure of nipecotic acid hydrochloride, the piperidine ring adopts a chair conformation with the carboxylic acid group positioned in the equatorial orientation [12]. The protonation of the carboxyl oxygen is confirmed by the C-O bond length of 1.292 Å, which is characteristic of a protonated carboxylic acid functionality [12]. The structure reveals extensive hydrogen bonding networks involving both the ammonium and carboxyl functionalities, contributing to the overall crystal packing stability [12].
Additional crystallographic studies have been performed on multi-component crystals containing nipecotic acid. A particularly noteworthy investigation examined the structure of a salt formed between racemic nipecotic acid, oxalic acid, and water [13]. This multi-component crystal demonstrates the formation of alternating chains of R and S nipecotic cations with semi-oxalate anions, connected through an extensive network of O-H···O and N-H···O hydrogen bonds [13]. The resulting supramolecular arrangement creates a two-dimensional bilayer-like structure that effectively separates the hydrophobic and hydrophilic regions of the crystal packing [13].
The crystallographic analysis of the (R)-nipecotic acid ethyl ester complex with (2R,3R)-tartaric acid has provided valuable insights into chiral recognition mechanisms [22] [9]. This study revealed that the corrugated structure of tartaric acid molecules plays a crucial role in enantiomeric separation, facilitating the resolution of racemic nipecotic acid derivatives through selective crystallization [22] [9]. The complex formation demonstrates the importance of complementary hydrogen bonding patterns and stereochemical matching in achieving efficient chiral resolution [22].
Spectroscopic characterization of nipecotic acid has been extensively performed using nuclear magnetic resonance techniques. Proton nuclear magnetic resonance spectroscopy at 1000 MHz in deuterated water provides detailed structural information about the chair conformation and the equatorial orientation of the carboxyl group [23]. The predicted spectrum shows characteristic chemical shifts consistent with the piperidine ring system and confirms the predominant chair conformation in aqueous solution [23].
Variable temperature nuclear magnetic resonance studies have been particularly valuable for understanding the conformational dynamics of nipecotic acid [14]. These investigations reveal that at low temperatures (-80°C), the interconversion between axial and equatorial conformers becomes sufficiently slow to allow direct observation of both forms [14]. The conformational equilibrium analysis indicates a free energy difference of ΔG(A-E) = 0.41 kcal/mol, favoring the equatorial conformation of the carboxyl group [14]. Furthermore, these studies have quantified intramolecular hydrogen bonding interactions, particularly between the carboxyl and amino functionalities in the zwitterionic form, with hydrogen bond energies of approximately 1.7 kcal/mol in the axial conformer [14].
Mass spectrometric analysis of nipecotic acid derivatives has been employed for both structural characterization and quantitative analysis [24]. Gas chromatography-mass spectrometry methods utilizing derivatization procedures show characteristic fragmentation patterns with base peaks typically observed at m/z 180 for nipecotic acid derivatives [24]. These analytical approaches have proven particularly valuable for pharmacokinetic studies and biological sample analysis, providing sensitive detection limits down to 10 ng/mL in biological matrices [24].
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